2-(Azetidin-1-yl)-1,3,4-thiadiazole
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast number of pharmaceuticals. rroij.comijraset.com These cyclic organic compounds, which contain at least one atom other than carbon within their ring structure, are integral to the discovery and design of new drugs. rroij.comijnrd.org Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov
The significance of these compounds lies in their structural diversity and their ability to interact with a wide range of biological targets. rroij.comnih.gov The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, including polarity, solubility, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its toxicological profile. nih.gov
The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune the pharmacological properties of a molecule, enhancing its potency and selectivity while minimizing adverse effects. rroij.com This adaptability is particularly valuable in addressing the challenges of drug resistance, a growing concern in the treatment of infectious diseases and cancer. rroij.com By modifying heterocyclic structures, researchers can develop novel agents that circumvent existing resistance mechanisms. rroij.com
The 1,3,4-Thiadiazole (B1197879) Nucleus as a Versatile Pharmacophore and its Aromaticity
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov The versatility of the 1,3,4-thiadiazole ring stems from its unique electronic properties and its ability to act as a bioisostere of other important chemical groups, such as the pyrimidine (B1678525) ring found in nucleobases. nih.gov This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interfere with processes like DNA replication. nih.gov
The 1,3,4-thiadiazole ring possesses a notable degree of aromaticity. arjonline.org This aromatic character contributes to its stability and influences its interactions with biological targets. The presence of the sulfur atom imparts a weak basic character to the ring. arjonline.org The mesoionic nature of the 1,3,4-thiadiazole ring is another key feature, enhancing the ability of its derivatives to cross cellular membranes and bind to biological targets, which can lead to good oral absorption and bioavailability. nih.gov
The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govarjonline.orgresearchgate.net This wide range of activities has made it a focal point of extensive research and development in the pharmaceutical industry. ajprd.com
Integration of Azetidine (B1206935) Moiety into Bioactive Scaffolds and their Chemical Similarities
Azetidine, a four-membered nitrogen-containing heterocycle, has gained increasing attention as a valuable building block in medicinal chemistry. nih.govnih.gov While historically less common than five- or six-membered rings, the incorporation of the azetidine moiety into drug candidates can significantly impact their physicochemical properties. researchgate.net
The azetidine scaffold is found in a number of bioactive compounds and has been explored for its potential in developing agents targeting the central nervous system (CNS). nih.govnih.gov The synthesis of diverse azetidine-based scaffolds has become an area of active research, aiming to expand the available chemical space for drug discovery. nih.gov The fusion of an azetidine ring with other heterocyclic systems, such as the 1,3,4-thiadiazole nucleus, can lead to novel molecular architectures with potentially synergistic or unique pharmacological profiles. ijpba.infoderpharmachemica.com
Academic Research Landscape and Focus on 2-(Azetidin-1-yl)-1,3,4-thiadiazole
The academic research landscape reflects a growing interest in the synthesis and biological evaluation of hybrid molecules that combine the 1,3,4-thiadiazole and azetidine scaffolds. ijpba.infoderpharmachemica.com Studies have explored the synthesis of various derivatives of this compound and their potential as antimicrobial, anti-inflammatory, and anticancer agents. ijpba.inforesearchgate.netnih.gov
Research has focused on understanding the structure-activity relationships (SAR) of these compounds, investigating how different substituents on either the azetidine or thiadiazole ring influence their biological activity. researchgate.netnih.govmdpi.com For instance, the introduction of specific groups has been shown to enhance the antimicrobial potency of these derivatives. derpharmachemica.comresearchgate.net
The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors. ijpba.infoderpharmachemica.comnih.gov Characterization of the synthesized compounds is typically achieved through various spectroscopic techniques. The exploration of this particular chemical entity is driven by the hypothesis that the combination of these two important pharmacophores will result in compounds with enhanced or novel biological activities. ijpba.infoderpharmachemica.com
Properties
IUPAC Name |
2-(azetidin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-2-8(3-1)5-7-6-4-9-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKVODZOBVIBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Azetidin 1 Yl 1,3,4 Thiadiazole and Its Derivatives
Strategies for the Synthesis of 1,3,4-Thiadiazole (B1197879) Precursors
The foundational step in producing 2-(azetidin-1-yl)-1,3,4-thiadiazole derivatives is the synthesis of the 1,3,4-thiadiazole ring itself. This is typically achieved through cyclization reactions, with thiosemicarbazide (B42300) and its derivatives playing a pivotal role.
Cyclization Reactions in 1,3,4-Thiadiazole Ring Formation
The formation of the 1,3,4-thiadiazole ring is predominantly accomplished through the cyclization of thiosemicarbazide or its derivatives with various reagents. sbq.org.brnih.govsci-hub.stresearchgate.net A common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a dehydrating agent like phosphorus oxychloride, polyphosphoric acid, or sulfuric acid. researchgate.netmdpi.comjocpr.com The reaction mechanism generally starts with the acylation of the thiosemicarbazide, followed by an intramolecular cyclization and dehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.brsci-hub.st
Alternative cyclization strategies include the oxidative cyclization of thiosemicarbazones using reagents like ferric chloride. nih.govsphinxsai.comresearchgate.net Another approach involves the reaction of thiohydrazides with carbon sources such as carbon disulfide or orthoesters. ekb.eg The choice of cyclization method often depends on the desired substituents on the thiadiazole ring.
Role of Thiosemicarbazide and Thiocarbohydrazide in Synthesis
Thiosemicarbazide is a crucial and versatile starting material in the synthesis of 2-amino-1,3,4-thiadiazoles. sbq.org.brnih.govsci-hub.stresearchgate.net Its reaction with a wide array of electrophilic reagents, such as carboxylic acids, acyl chlorides, and isothiocyanates, provides a straightforward route to the corresponding thiosemicarbazide derivatives, which then undergo cyclization. sbq.org.brsci-hub.st For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is a widely employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.comjocpr.com
Thiocarbohydrazide, which contains two hydrazinyl groups, can also be utilized in the synthesis of 1,3,4-thiadiazole derivatives, often leading to symmetrically substituted compounds or serving as a precursor for more complex structures.
Approaches to Azetidine (B1206935) Ring Formation within the Thiadiazole Scaffold
Once the 2-amino-1,3,4-thiadiazole (B1665364) precursor is obtained, the next critical phase is the construction of the azetidine ring. This is typically achieved through the formation of an azetidin-2-one (B1220530) (β-lactam) ring fused to the thiadiazole nitrogen.
Integration of Azetidin-2-one Moieties via Chloroacetyl Chloride Reactions
A prevalent method for constructing the azetidin-2-one ring involves the reaction of a Schiff base, derived from the 2-amino-1,3,4-thiadiazole, with chloroacetyl chloride in the presence of a base like triethylamine (B128534). sphinxsai.comimpactfactor.orgcore.ac.ukderpharmachemica.comjapsonline.comnih.govnih.govijpba.info This [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis, is a cornerstone in β-lactam chemistry. The reaction proceeds by the nucleophilic attack of the imine nitrogen of the Schiff base on the carbonyl carbon of chloroacetyl chloride, followed by an intramolecular cyclization to form the four-membered azetidinone ring. sphinxsai.comderpharmachemica.com
The reaction is typically carried out in an inert solvent such as dioxane or dimethylformamide (DMF). core.ac.ukderpharmachemica.com The triethylamine acts as a base to neutralize the hydrogen chloride generated during the reaction.
Synthesis via Schiff's Bases as Intermediates
The formation of a Schiff base is a critical intermediate step in the synthesis of the azetidin-2-one ring. sphinxsai.comresearchgate.netimpactfactor.orgderpharmachemica.comjapsonline.comnih.govnih.gov These imines are typically prepared by the condensation reaction of the 2-amino-1,3,4-thiadiazole with various substituted aldehydes. sphinxsai.comimpactfactor.orgnih.govnih.gov The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol. impactfactor.orgnih.gov The resulting Schiff base provides the necessary imine functionality for the subsequent cycloaddition reaction with chloroacetyl chloride to form the azetidinone ring.
The diversity of aldehydes that can be used allows for the introduction of a wide range of substituents at the C-4 position of the azetidinone ring, leading to a library of derivatives.
Multi-Step Synthetic Pathways to Complex this compound Derivatives
The synthesis of complex derivatives of this compound is a multi-step process that combines the strategies outlined above. A general synthetic route is as follows:
Formation of 2-Amino-1,3,4-thiadiazole: The synthesis begins with the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative to yield a 2-amino-5-substituted-1,3,4-thiadiazole. mdpi.comjocpr.com
Schiff Base Formation: The resulting 2-amino-1,3,4-thiadiazole is then condensed with a substituted aldehyde to form the corresponding Schiff base. sphinxsai.comimpactfactor.orgnih.gov
Azetidinone Ring Formation: Finally, the Schiff base undergoes a cycloaddition reaction with chloroacetyl chloride in the presence of a base to afford the target 3-chloro-4-substituted-1-(5-substituted-1,3,4-thiadiazol-2-yl)azetidin-2-one. derpharmachemica.comjapsonline.comnih.govijpba.info
This synthetic pathway allows for the systematic introduction of various functional groups at different positions of the molecule, enabling the creation of a diverse library of complex this compound derivatives.
Table 1: Key Reactions in the Synthesis of this compound Derivatives
| Step | Reaction | Reagents and Conditions | Product |
| 1 | 1,3,4-Thiadiazole Ring Formation | Thiosemicarbazide, Carboxylic Acid, POCl₃ or H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole |
| 2 | Schiff Base Formation | 2-Amino-1,3,4-thiadiazole, Substituted Aldehyde, Glacial Acetic Acid, Ethanol | N-(Substituted-benzylidene)-5-substituted-1,3,4-thiadiazol-2-amine |
| 3 | Azetidin-2-one Ring Formation | Schiff Base, Chloroacetyl Chloride, Triethylamine, Dioxane or DMF | 3-Chloro-4-substituted-1-(5-substituted-1,3,4-thiadiazol-2-yl)azetidin-2-one |
Advanced Synthetic Techniques and Reaction Optimization
The pursuit of more efficient, rapid, and environmentally benign synthetic routes has led to the adoption of advanced techniques in the preparation of this compound derivatives. These methods not only accelerate the discovery process but also align with the growing emphasis on sustainable chemical practices.
Microwave-Assisted Synthesis Approaches
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. ajrconline.orgresearchgate.net The synthesis of 3-chloro-4-substituted-1-(5-substituted-1,3,4-thiadiazol-2-yl)azetidin-2-ones, a key class of this compound derivatives, has been successfully achieved using microwave-assisted protocols. ajrconline.orgmdpi.comcore.ac.ukresearchgate.net
The typical synthesis involves the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. ajrconline.orgcore.ac.uk Under microwave irradiation, these reactions can be completed in a matter of minutes, as opposed to several hours required for conventional heating. ajrconline.orgresearchgate.netmdpi.com For instance, the synthesis of various azetidin-2-one derivatives has been reported with significantly higher yields and shorter reaction times when conducted under microwave irradiation. researchgate.netmdpi.com
One study detailed the microwave-assisted synthesis of a series of 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-ones, highlighting a considerable increase in reaction rate and better yields. ajrconline.org Similarly, the preparation of 1-acetamido-3-chloro-2-azetidinones saw reaction times drop from 16–24 hours with conventional heating to just 30–45 minutes under microwave irradiation, with yields increasing from 50–60% to 81–96%. mdpi.com Another report describes the synthesis of thiazole (B1198619) Schiff bases and their subsequent conversion to azetidin-2-ones under microwave irradiation at 270W for 3-4 minutes, achieving yields of 85-95%. core.ac.uk
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Azetidin-2-one Derivatives
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(phenyl)-azetidin-2-one | 10-12 h, 65-75% | 3-5 min, 85-95% | ajrconline.org |
| 1-Acetamido-3-chloro-4-aryl-azetidin-2-ones | 16-24 h, 50-60% | 30-45 min, 81-96% | mdpi.com |
| 3-chloro-4-phenyl-1-(thiazol-2-yl)azetidin-2-one derivatives | Not specified | 3-4 min, 85-95% | core.ac.uk |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources, as well as solvent-free reaction conditions. semanticscholar.orgnih.gov
Microwave-assisted synthesis itself is considered a green technique due to its energy efficiency and reduced reaction times, which often leads to less solvent usage and fewer byproducts. researchgate.netsemanticscholar.org Beyond microwave irradiation, other green approaches have been explored for the synthesis of the thiadiazole and azetidinone cores.
Solvent-free synthesis, or "grinding chemistry," represents a significant step towards greener processes. The reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with hydrazonoyl halides has been successfully carried out using a grinding method at room temperature, eliminating the need for bulk solvents. nih.gov This mechanochemical approach is not only environmentally friendly but can also lead to higher yields and easier product isolation. researchgate.net
The use of green catalysts is another important aspect. Zeolites and basic alumina (B75360) have been employed as recyclable and environmentally friendly catalysts in the synthesis of related heterocyclic compounds. mdpi.comijpsdronline.com For instance, basic alumina has been used in the solvent-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a grinding approach, affording excellent yields in short reaction times. mdpi.com The use of ionic liquids as recyclable reaction media and catalysts has also been reported for the synthesis of 1,2,4-thiadiazoles. mdpi.com
Water is an ideal green solvent, and its use in the initial steps of synthesizing precursors for azetidinone-thiadiazole derivatives has been documented. For example, 2-amino-1,3,4-thiadiazole conjugates can be prepared by mixing semicarbazides or thiosemicarbazides with sodium acetate (B1210297) in water. mdpi.com
Functionalization and Derivatization Strategies for Structural Diversity
The biological activity of the this compound scaffold can be finely tuned by introducing a wide range of functional groups and substituents. This functionalization can be targeted at either the azetidinone ring or the thiadiazole ring, leading to a vast chemical space for drug discovery. nih.gov
Strategies for achieving structural diversity often involve multi-step syntheses where a core intermediate is first prepared and then elaborated. A common approach is the Staudinger [2+2] cycloaddition to form the azetidinone ring onto a pre-functionalized thiadiazole-containing imine. mdpi.comresearchgate.net
Functionalization of the Azetidinone Ring: The azetidinone ring offers several positions for modification. The N-1 position is typically occupied by the 1,3,4-thiadiazole moiety. The C-3 position often bears a chloro group, a result of using chloroacetyl chloride in the Staudinger reaction, which can be a handle for further nucleophilic substitution. medwinpublishers.com The C-4 position is readily varied by changing the aldehyde component used to form the initial Schiff base. This allows for the introduction of a wide array of aryl and heteroaryl groups. mdpi.commedwinpublishers.com For example, derivatives with substituted phenyl rings at the C-4 position have been extensively synthesized. ajrconline.orgmedwinpublishers.com
Derivatization of the Thiadiazole Ring: The 1,3,4-thiadiazole ring itself provides opportunities for derivatization, primarily at the C-5 position. Starting from 2-amino-5-mercapto-1,3,4-thiadiazole, the amino and thiol groups can be functionalized to introduce a variety of substituents. researchgate.netnih.gov For instance, the amino group can be converted to a diazonium salt and subsequently coupled with other aromatic systems. researchgate.net The thiol group is a versatile handle for introducing alkyl or arylthio substituents. nih.gov
The synthesis of N-aryl and N-heteroaryl derivatives is a common strategy to explore structure-activity relationships. By varying the amine used to form the Schiff base precursor to the azetidinone ring, a diverse range of substituents can be introduced at the N-1 position of the azetidinone, which is attached to the thiadiazole ring. nih.gov
Table 2: Examples of Functionalized this compound Derivatives
| Derivative Structure | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 3-Chloro-4-(substituted phenyl)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-ones | Staudinger cycloaddition of Schiff bases | Substituted benzaldehydes, 2-amino-5-phenyl-1,3,4-thiadiazole, chloroacetyl chloride, triethylamine | mdpi.com |
| 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- ajrconline.orgcore.ac.ukmdpi.comthiadiazole-2-yl]-azetidin-2-one derivatives | Multi-step synthesis involving functionalization of the thiadiazole C-5 position followed by azetidinone ring formation | 2-Amino-5-mercapto-1,3,4-thiadiazole, chloroacetyl chloride | researchgate.net |
| 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Multi-step synthesis with derivatization at the C-5 position of the thiadiazole ring | 5-Nitrofuran-2-carboxylic acid, thiosemicarbazide | nih.gov |
The strategic combination of advanced synthetic methods and diverse functionalization approaches provides a robust platform for the generation of novel this compound derivatives. This enables the systematic exploration of their chemical properties and potential applications.
Advanced Spectroscopic and Structural Elucidation of 2 Azetidin 1 Yl 1,3,4 Thiadiazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(azetidin-1-yl)-1,3,4-thiadiazole analogs, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy The ¹H NMR spectrum gives precise information on the electronic environment of protons and their connectivity. In analogs such as 5-(azetidin-1-yl)-3-phenyl-1,2,4-thiadiazole, the protons on the azetidine (B1206935) ring exhibit characteristic signals. Specifically, the four protons on the carbons adjacent to the nitrogen atom appear as an apparent triplet at approximately 4.18 ppm, while the remaining two protons show as a pentet around 2.50 ppm. worktribe.comdurham.ac.uk
For related structures like 1-(1,3,4-thiadiazol-2-yl)azetidin-2-ones, the protons on the β-lactam ring are also distinct. The methine proton adjacent to the nitrogen (-N-CH-) often appears as a singlet between δ 5.44–5.45 ppm, with another characteristic doublet for the H-C-N proton at δ 3.2 ppm. nih.govijcsrr.org Aromatic protons in substituted analogs typically resonate as multiplets in the downfield region of δ 6.8-8.9 ppm. jocpr.com
¹³C NMR Spectroscopy Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are readily identified, with signals for C2 and C5 appearing in the δ 163-170 ppm range. lupinepublishers.comlupinepublishers.com In azetidin-2-one (B1220530) derivatives, the carbonyl carbon (C=O) of the β-lactam ring is particularly noteworthy, resonating significantly downfield around δ 160-172 ppm due to the ring strain and electronegativity of the adjacent atoms. jocpr.comchalcogen.ro The carbons of the azetidine ring in compounds like 5-(azetidin-1-yl)-3-phenyl-1,2,4-thiadiazole have been reported at approximately 51.3 ppm and 23.3 ppm. worktribe.com
| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |
|---|---|---|---|
| Azetidine-CH₂ (adjacent to N) | ~4.18 (t) | ~51.3 | worktribe.comdurham.ac.uk |
| Azetidine-CH₂ (β to N) | ~2.50 (p) | ~23.3 | worktribe.com |
| Azetidin-2-one C=O | - | ~160-172 | jocpr.comchalcogen.ro |
| Azetidin-2-one CH-N | ~5.45 (s) | ~60-80 | nih.govjocpr.com |
| Thiadiazole Ring Carbons | - | ~163-170 | lupinepublishers.comlupinepublishers.com |
| Aromatic Protons | ~6.8-8.9 (m) | ~108-150 | jocpr.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound analogs, several key absorption bands confirm the structure. The vibrations of the 1,3,4-thiadiazole ring are characterized by a C=N stretching band around 1604-1640 cm⁻¹ and a C-S stretching vibration in the region of 700-800 cm⁻¹. jocpr.comlupinepublishers.comchalcogen.ro In analogs containing the azetidin-2-one (β-lactam) ring, the most diagnostic absorption is the carbonyl (C=O) stretching band. Due to the inherent strain of the four-membered ring, this band appears at a characteristically high frequency, typically between 1700 cm⁻¹ and 1765 cm⁻¹. sphinxsai.comresearchgate.net Other significant absorptions include aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands for aromatic rings at approximately 1450-1600 cm⁻¹. jocpr.comsphinxsai.com
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Azetidin-2-one | C=O Stretch | 1700 - 1765 | sphinxsai.comresearchgate.net |
| Thiadiazole Ring | C=N Stretch | 1604 - 1640 | jocpr.comlupinepublishers.comchalcogen.ro |
| Thiadiazole Ring | C-S Stretch | ~700 - 800 | lupinepublishers.comchalcogen.ro |
| Aromatic Ring | C-H Stretch | 3020 - 3100 | jocpr.comsphinxsai.com |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | jocpr.comlupinepublishers.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of unsaturated systems and heteroatoms. The 1,3,4-thiadiazole ring and any conjugated aromatic substituents act as the principal chromophores in these analogs. While the parent 1,3,4-thiadiazole absorbs in the deep UV region, substitution with chromophoric groups like phenyl rings leads to a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths. mdpi.comdergipark.org.tr Studies on various 1,3,4-thiadiazole derivatives have demonstrated that the electronic properties and conjugation length significantly influence the position and intensity of these absorption bands, providing valuable insight into the electronic structure of the molecule. dergipark.org.tr
X-ray Diffraction for Solid-State Molecular Architecture Determination
X-ray diffraction analysis of single crystals provides the most definitive and detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is the gold standard for absolute structure confirmation.
While a crystal structure for the parent this compound is not widely reported, structures of closely related analogs have been determined. For instance, the crystal structure of 5-(azetidin-1-yl)-3-phenyl-1,2,4-thiadiazole has been solved and its data deposited with the Cambridge Crystallographic Data Centre (CCDC-1519612), providing unambiguous proof of its molecular connectivity and conformation. worktribe.com Furthermore, single-crystal X-ray diffraction has been used to definitively prove the molecular structure of related 5-arylimino-1,3,4-thiadiazole regioisomers. nih.gov For materials that are difficult to obtain as single crystals, X-ray Powder Diffraction (XRPD) combined with solid-state NMR and molecular modeling can also be used to determine the crystal structure from a microcrystalline powder. nih.gov
Computational and Theoretical Investigations of 2 Azetidin 1 Yl 1,3,4 Thiadiazole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules. These methods are used to model the geometric and electronic characteristics of 1,3,4-thiadiazole (B1197879) and azetidinone-containing compounds, providing a theoretical foundation for their observed behavior. researchgate.netekb.egrsc.org
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of heterocyclic compounds, including derivatives of thiadiazole and azetidinone. researchgate.netdntb.gov.ua A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. ekb.egrsc.org
These calculations provide optimized molecular geometries, including bond lengths, bond angles, and torsion angles. The theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. dntb.gov.ua For instance, DFT calculations on 1,3,4-thiadiazole derivatives have shown a good correlation between the calculated structural parameters and those determined by X-ray diffraction. dntb.gov.ua This agreement confirms that the computational model accurately represents the molecular structure in the ground state. dntb.gov.ua
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and stability of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. tandfonline.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.comdergipark.org.tr A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.comdergipark.org.tr For example, in a study of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, the calculated HOMO and LUMO energies were -6.1579 eV and -1.4566 eV, respectively, resulting in an energy gap of 4.7013 eV, which indicates its kinetic stability. dergipark.org.tr
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a more detailed picture of reactivity.
| Reactivity Index | Formula | Description |
| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
These parameters are instrumental in comparing the reactivity of different derivatives within a series and predicting their interaction capabilities. dergipark.org.tr
Computational methods are also employed to predict the spectroscopic properties of molecules, which serves as a valuable tool for structural confirmation. Theoretical vibrational (infrared, IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data. ekb.egrsc.org
DFT calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. For instance, in studies of new 1,3,4-thiadiazole derivatives, a good correlation was found between the theoretical vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental values obtained from FT-IR spectroscopy. rsc.org Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and have shown consistency with experimental spectra for various benzimidazole (B57391) derivatives containing azetidinone and thiazolidinone rings. ekb.eglupinepublishers.com Furthermore, the calculation of electronic transitions can predict UV-Vis absorption spectra, helping to understand the electronic structure and chromophoric properties of the compounds. dntb.gov.ua
Molecular Docking Studies for Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsr.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions for derivatives of 1,3,4-thiadiazole and azetidinone. nih.goveurekaselect.comsemanticscholar.org
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
For example, in a study of 2-azetidinone-based analogues, molecular docking showed high binding affinity to the colchicine (B1669291) site on tubulin, with potent compounds having IC50 values in the micromolar range. researchgate.net Similarly, docking studies of thiadiazole derivatives against various microbial enzymes have been used to rationalize their antimicrobial activity. eurekaselect.com For instance, thiadiazolyl-thiazolidinone derivatives were docked into the active site of Shikimate kinase from Mycobacterium tuberculosis, with the most active compound showing a good dock score and a minimum inhibitory concentration (MIC) of 1.6 µg/ml. ijpsr.com These predictions help identify which derivatives are most likely to be active and warrant further experimental investigation.
| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |
| 2-Azetidinone Analogues | Tubulin (PDB: 4O2B) | High binding affinity | researchgate.net |
| Thiadiazolyl-thiazolidinones | Shikimate kinase | Good dock score | ijpsr.com |
| Thiourea Derivatives | VEGFR-2 | -22.84 kcal/mol (ΔG) | biointerfaceresearch.com |
| 1,2,4-Triazole Derivatives | c-Met kinase | - | nih.gov |
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand's binding mode within the protein's active site. This allows for a thorough analysis of the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com
Identification of Potential Pharmacological Targets (e.g., Shikimate Kinase)
Computational methods, particularly molecular docking, have been instrumental in identifying and validating potential pharmacological targets for derivatives of 2-(azetidin-1-yl)-1,3,4-thiadiazole. A significant focus of this research has been the enzyme Shikimate Kinase from Mycobacterium tuberculosis (MtSK), which is a crucial component of the shikimic acid pathway. thieme-connect.comgrafiati.comnih.gov This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making MtSK an attractive and specific target for the development of new anti-tubercular agents. nih.govresearchgate.net
Studies have aimed to shift from traditional cell-based screening to a more targeted approach by designing novel thiadiazolyl-azetidinone derivatives specifically for MtSK inhibition. grafiati.comresearchgate.net In one such study, a series of 3-chloro-4-(aryl)-1-(5-sulfanyl-1,3,4-thiadiazol-2-yl)azetidin-2-one derivatives were designed and evaluated through molecular docking against a crystal model of MtSK. thieme-connect.comgrafiati.com The results were promising, with several derivatives showing significant binding within the active site of the enzyme. thieme-connect.comgrafiati.comresearchgate.net
Notably, the compound 3-chloro-4-(4-nitrophenyl)-1-(5-sulfanyl-1,3,4-thiadiazol-2-yl)azetidin-2-one (AZ3) exhibited a better docking score than shikimate, the natural substrate of the enzyme. thieme-connect.comgrafiati.com This superior score suggests a strong binding affinity, potentially leading to effective inhibition. The docking analysis confirmed that these molecules establish strong hydrogen bonding and hydrophobic interactions with key amino acid residues in the MtSK active site, which helps to explain their potential effectiveness as inhibitors. grafiati.com
In a similar vein, another series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were investigated as potential MtSK inhibitors. ijpsr.com The most active compound, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one, not only showed potent activity against Mycobacterium tuberculosis H37Rv (MIC of 1.6 µg/ml) but also demonstrated a favorable docking score, indicating a good fit within the MtSK cavity. ijpsr.com These computational findings strongly suggest that the thiadiazolyl-azetidinone scaffold is a promising lead structure for developing novel MtSK inhibitors to combat tuberculosis. thieme-connect.comijpsr.com
Table 1: Molecular Docking Results of Thiadiazole Derivatives against Mycobacterium tuberculosis Shikimate Kinase (MtSK)
| Compound/Derivative | Target | Key Findings | Reference(s) |
| 3-chloro-4-(4-nitrophenyl)-1-(5-sulfanyl-1,3,4-thiadiazol-2-yl)azetidin-2-one (AZ3) | MtSK | Better dock score compared to the natural substrate, Shikimate. | thieme-connect.comgrafiati.com |
| Thiadiazolyl-azetidinone derivatives (general) | MtSK | Showed significant binding in the active site region. | thieme-connect.comresearchgate.net |
| 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | MtSK | Molecules fit well into the cavity of Shikimate kinase; good dock scores. | ijpsr.com |
In Silico Physicochemical and Drug-Likeness Property Prediction for Molecular Design
The design of effective drug candidates extends beyond target affinity to include physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties for novel compounds, allowing for the early identification of molecules with favorable drug-like characteristics. nih.govgrowingscience.com For this compound derivatives, various computational models have been employed to assess their potential as orally bioavailable drugs. nih.govrjptonline.org
Software such as QikProp, Molinspiration, and SwissADME are commonly used to calculate key physicochemical descriptors and evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. rjptonline.orgnih.govnih.gov These rules suggest that a compound is more likely to be orally active if it has a molecular weight under 500 Da, a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Studies on thiadiazole-azetidinone hybrids have shown that these compounds generally fall within the acceptable ranges for human use. ijpsr.comrjptonline.org For instance, in silico analysis of a series of 4-substituted-3-chloro-1-(5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)azetidin-2-ones indicated that the compounds could be pharmacologically efficient and suitable for further clinical evaluation. rjptonline.org Similarly, predictions for thiadiazolyl-thiazolidinone derivatives showed that their molecular properties and bioactivity scores were within acceptable ranges, revealing their potential as drug-like molecules. ijpsr.com
These computational predictions are crucial for optimizing lead compounds. By identifying potential liabilities in ADME profiles early in the design phase, chemists can modify structures to improve properties like solubility, permeability, and metabolic stability, thereby increasing the probability of developing a successful drug. nih.govnih.gov The consistent prediction of good drug-likeness for various thiadiazole-azetidinone derivatives underscores their potential as a scaffold for creating orally bioavailable therapeutic agents. nih.govnih.gov
Table 2: Predicted Physicochemical and Drug-Likeness Properties for Representative Thiadiazole Derivatives
| Property | Description | Typical Predicted Values for Thiadiazole Derivatives | Reference(s) |
| Molecular Weight | Mass of the molecule (Daltons). | Generally compliant with Lipinski's rule (<500). | ijpsr.com |
| logP | Octanol-water partition coefficient; a measure of lipophilicity. | Values are calculated to assess solubility and permeability. | nih.govnih.gov |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Generally compliant with Lipinski's rule (<5). | ijpsr.com |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Generally compliant with Lipinski's rule (<10). | ijpsr.com |
| Bioactivity Score | Predicted activity against major drug targets (GPCRs, kinases, etc.). | Moderate to good scores are often observed. | nih.govnih.gov |
| Oral Bioavailability | Overall prediction of a compound's potential to be absorbed after oral administration. | Many derivatives are predicted to be potential orally bioavailable molecules. | nih.gov |
Simulation of Reaction Pathways and Mechanistic Insights into Chemical Transformations
The synthesis of the this compound core involves the construction of the four-membered azetidin-2-one (B1220530) (β-lactam) ring onto a pre-existing thiadiazole moiety. The most common and historically significant method for this transformation is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. mdpi.com
The typical reaction pathway begins with the formation of a Schiff base (an imine). This is achieved through the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an appropriate aromatic aldehyde. researchgate.netmdpi.com The resulting N-benzylidene-1,3,4-thiadiazol-2-amine serves as the imine component for the subsequent cycloaddition.
In the next step, the ketene is generated in situ. This is typically accomplished by reacting chloroacetyl chloride with a tertiary amine base, such as triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net The triethylamine dehydrohalogenates the chloroacetyl chloride to form a highly reactive ketene intermediate. This ketene then reacts with the C=N double bond of the Schiff base. The reaction proceeds via a concerted [2+2] cycloaddition mechanism, although a stepwise mechanism involving a zwitterionic intermediate is also possible depending on the reactants and conditions. This cycloaddition forms the characteristic four-membered β-lactam ring, yielding the final 3-chloro-4-aryl-1-(1,3,4-thiadiazol-2-yl)azetidin-2-one product. mdpi.commdpi.com
Synthetic studies have explored various conditions to optimize this transformation, including both conventional heating and microwave irradiation techniques. researchgate.net Microwave-assisted synthesis has been shown to be particularly effective, often resulting in excellent yields and significantly reduced reaction times, highlighting an environmentally friendly and efficient method for producing these heterocyclic systems. researchgate.net The mechanism involves the intramolecular cyclization of an intermediate formed from the Schiff base and chloroacetyl chloride, leading directly to the azetidinone ring structure. mdpi.com
Structure Activity Relationship Sar Studies of 2 Azetidin 1 Yl 1,3,4 Thiadiazole Scaffolds
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of 2-(azetidin-1-yl)-1,3,4-thiadiazole derivatives is profoundly influenced by the electronic properties and steric bulk of substituents on both the azetidine (B1206935) and thiadiazole rings. These modifications can alter the molecule's interaction with biological targets, thereby modulating its efficacy.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the scaffold can significantly impact biological activity. For instance, in related azetidin-2-one (B1220530) derivatives of 1,3,4-thiadiazole (B1197879), the presence of electron-withdrawing groups like halogens (e.g., chloro) and nitro groups at the para-position of a phenyl substituent has been shown to enhance anticancer and antimicrobial potential. researchgate.netmdpi.com This suggests that a lower electron density on certain parts of the molecule may be favorable for interaction with specific biological targets. Conversely, the presence of electron-donating groups can also lead to potent activity, indicating that the optimal electronic nature of the substituent is target-dependent.
Steric Effects: The size and spatial arrangement of substituents play a critical role in determining the biological activity. Increased steric hindrance can sometimes lead to a decrease in activity by preventing the molecule from fitting into the binding site of a target enzyme or receptor. sifisheriessciences.com However, in some cases, bulky substituents can enhance activity by promoting specific favorable interactions or by orienting the molecule correctly within the binding pocket. The substitution pattern on the aryl rings of related thiadiazole derivatives has been shown to be crucial, with dimethyl substituents being well-matched for certain enzyme active sites. nih.gov
The following table summarizes the general impact of electronic and steric effects on the biological activity of related thiadiazole-azetidine scaffolds.
| Substituent Property | General Effect on Biological Activity | Example from Related Scaffolds |
| Electron-Withdrawing Groups (EWGs) | Often enhances antimicrobial and anticancer activity. researchgate.netmdpi.com | Para-substituted halogen and nitro groups on phenyl rings. researchgate.netmdpi.com |
| Electron-Donating Groups (EDGs) | Can lead to potent activity, depending on the target. | Methoxy (B1213986) groups have shown to increase binding affinity in some adenosine (B11128) receptor antagonists. |
| Steric Bulk | Can either decrease or increase activity depending on the target's binding site topology. sifisheriessciences.com | Bulky groups may hinder binding, while optimal size can enhance interactions. |
Positional Isomerism and Activity Modulation within the Thiadiazole-Azetidine Framework
The arrangement of substituents and the isomeric form of the heterocyclic rings within the this compound framework are critical determinants of biological activity. Even subtle changes in the position of a substituent or the core ring structure can lead to significant differences in pharmacological profiles.
In studies of related thiadiazole derivatives, the position of substituents on an attached phenyl ring has been shown to be a key factor in modulating urease inhibition activity. nih.gov For example, a methoxy group at the 3-position of a benzyl (B1604629) substituent resulted in a highly active compound, while moving it or changing the linker length reduced activity. nih.gov This highlights the sensitivity of the biological target to the spatial orientation of key interacting moieties.
Furthermore, the regiochemistry of the thiadiazole ring itself can dramatically affect biological activity. Molecular modeling studies on regioisomeric thiadiazole analogues have shown that different isomers can adopt distinct conformations, leading to varied binding affinities for their targets. nih.gov For instance, a 1,2,4-thiadiazole (B1232254) analogue was found to be energetically more favorable in a receptor binding pocket compared to its 1,3,4-thiadiazole counterpart, explaining the observed difference in their biological activities. nih.gov
The following table illustrates how positional changes can modulate activity in related heterocyclic systems.
| Type of Positional Isomerism | Impact on Biological Activity | Example from Related Scaffolds |
| Substituent Position on an Aromatic Ring | Can drastically alter binding affinity and efficacy. | A 3-methoxybenzyl group on a thiadiazole ring showed higher urease inhibition than other positional isomers. nih.gov |
| Regioisomerism of the Thiadiazole Ring | Different isomers can lead to significant differences in binding energy and activity. nih.gov | A 1,2,4-thiadiazole derivative showed higher binding affinity than its 1,3,4-thiadiazole regioisomer. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
For scaffolds related to this compound, such as 1,3,4-thiadiazol-2-yl azetidin-2-ones, QSAR studies have been successfully employed to understand the structural requirements for antimicrobial activity. researchgate.net In one such study, a multiple linear regression model was developed that showed a good correlation between the physicochemical properties of the substituents and the observed antimicrobial activity. researchgate.net The model indicated that specific substitutions with methyl, methoxy, fluorine, and chlorine could enhance the binding affinity of the compounds. researchgate.net
These QSAR models often utilize various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules. The generated equations can provide valuable insights into which molecular features are most important for the desired biological effect.
A hypothetical QSAR model for a series of this compound derivatives might look like the following:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the descriptors could represent properties like:
LogP: Lipophilicity
Molar Refractivity (MR): Steric bulk
Hammett constant (σ): Electronic effect of substituents
Bioisosteric Replacement Strategies for Activity Optimization (e.g., Thiadiazole as Bioisostere for Oxadiazole or Pyrimidine)
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring is a well-known bioisostere for other five-membered heterocycles like the 1,3,4-oxadiazole (B1194373) ring, as well as for six-membered rings such as pyrimidine (B1678525). nih.govnih.gov
The replacement of an oxadiazole ring with a thiadiazole ring can lead to compounds with similar biological activities, as the sulfur and oxygen atoms are considered bioisosteric. nih.gov This strategy has been successfully applied in the development of various therapeutic agents. For instance, studies have shown that 1,3,4-thiadiazole derivatives can exhibit comparable or even superior biological activities to their 1,3,4-oxadiazole counterparts. nih.gov The rationale behind this is that the thiadiazole ring can often engage in similar hydrogen bonding and other non-covalent interactions as the oxadiazole ring within a biological target. nih.gov
The following table provides examples of bioisosteric replacements involving the thiadiazole ring.
| Original Moiety | Bioisosteric Replacement | Rationale and Outcome |
| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Sulfur and oxygen are bioisosteres; can lead to similar or improved biological activity and metabolic stability. nih.govnih.gov |
| Pyrimidine | 1,3,4-Thiadiazole | The diazole and diazine systems can share similar electronic and steric properties, potentially leading to compounds with analogous biological profiles. |
By systematically applying these SAR principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with optimized biological activities for a range of therapeutic applications.
Mechanistic Insights into the Biological Activities of 2 Azetidin 1 Yl 1,3,4 Thiadiazole Derivatives
Molecular Mechanisms of Action (e.g., Apoptosis Induction in Cancer Cells, Cell Proliferation Inhibition)
Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant potential as anticancer agents by interfering with fundamental cellular processes such as proliferation and programmed cell death (apoptosis). rsc.orgmdpi.com
Apoptosis Induction and Cell Cycle Arrest:
Certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, in a study on breast cancer (MCF-7) cells, one derivative (compound 19 ) was found to significantly increase early apoptosis and arrest the cell cycle in the G2/M phase. rsc.orgsemanticscholar.org This effect is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.orgsemanticscholar.org Another derivative (compound 6b ) from the same study promoted cell death primarily through necrosis. rsc.orgsemanticscholar.org
Further studies on different 1,3,4-thiadiazole derivatives revealed that they can induce apoptosis as the primary mode of cell death in liver (HepG2) and breast (MCF-7) cancer cells, leading to cellular accumulation in the S and G2/M phases of the cell cycle. mdpi.com The induction of apoptosis is a key strategy in cancer therapy, and some thiadiazole derivatives achieve this by activating caspases, which are crucial enzymes in the apoptotic pathway. researchgate.net Specifically, the activation of caspase-3 and caspase-8 has been implicated as a likely mechanism for some derivatives. nih.gov
Inhibition of Cell Proliferation:
The antiproliferative activity of these compounds is a cornerstone of their anticancer potential. Numerous derivatives have shown potent inhibition of cell proliferation across various cancer cell lines, including chronic myelogenous leukemia (K562), cervical cancer (HeLa), and breast cancer (MCF-7, MDA-MB-231). mdpi.comnih.govmdpi.com For example, a series of honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold exhibited IC₅₀ values in the low micromolar range (1.62–4.61 μM) against a panel of seven cancer cell lines. mdpi.com Similarly, another set of derivatives showed strong antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells, with one compound recording an IC₅₀ value of 49.6 µM and 53.4 µM, respectively. nih.gov
Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Series | Cancer Cell Line(s) | Observed Mechanism | IC₅₀ Range (µM) | Reference |
|---|---|---|---|---|
| Honokiol-thiadiazole hybrids (e.g., 8a) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | Inhibition of cell proliferation | 1.62 - 10.21 | mdpi.com |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., 19) | MCF-7 (Breast) | G2/M cell cycle arrest, early apoptosis induction | <10 | rsc.orgsemanticscholar.org |
| Pyridine-thiadiazole hybrids (e.g., 18a-h) | HCT-116 (Colon), HepG2 (Liver) | Inhibition of cell proliferation | 2.03 - 37.56 | mdpi.com |
| 2-Phenylamino-5-aryl-1,3,4-thiadiazoles | MCF-7, MDA-MB-231 (Breast) | Cytotoxic activity | 49.6 - 53.4 | nih.gov |
Enzyme Inhibition Studies and Specific Targets
The biological effects of 2-(azetidin-1-yl)-1,3,4-thiadiazole derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in various pathological conditions. researchgate.net
Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. sphinxsai.comnih.gov The 1,3,4-thiadiazole scaffold is a well-known pharmacophore for CA inhibitors, famously represented by the drug Acetazolamide (B1664987). mdpi.comsphinxsai.com
Recent research has focused on designing novel 1,3,4-thiadiazole derivatives as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Studies have shown that newly synthesized N-(1,3,4-thiadiazol-2-yl)acetamide derivatives can exhibit better inhibitory activity against hCA I and hCA II than the standard drug, Acetazolamide. nih.gov For example, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with one compound (7i) showing an IC₅₀ value of 0.402 µM, which is more potent than acetazolamide (IC₅₀ = 0.998 µM). rsc.org Kinetic studies revealed that this compound binds to the enzyme in a competitive manner. rsc.org
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
| Compound Series | Target Isoform(s) | Most Potent Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-thiazolidinone hybrids | hCA II | 7i | 0.402 | rsc.org |
| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | hCA II | - | 0.033 - 0.191 | nih.gov |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA I, hCA II | Multiple compounds more potent than Acetazolamide | Not specified | nih.gov |
The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain. researchgate.net Some 1,3,4-thiadiazole derivatives have been investigated as potential COX inhibitors. researchgate.net In silico studies have suggested that certain derivatives can act as selective COX-1 inhibitors. researchgate.net
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. uobaghdad.edu.iqajol.info The 1,3,4-thiadiazole moiety has been explored as a potential zinc-binding group (ZBG) in the design of novel HDAC inhibitors. uobaghdad.edu.iqajol.info
In one study, a series of 1,2,4-thiadiazole (B1232254) derivatives were designed and evaluated as HDAC inhibitors. The most promising compounds demonstrated IC₅₀ values (e.g., 0.66 µM and 1.44 µM) comparable to or better than the approved HDAC inhibitor Vorinostat (IC₅₀ = 1.48 µM and 3.00 µM in respective studies). uobaghdad.edu.iqajol.info These findings suggest that the thiadiazole ring can effectively serve as a scaffold for developing new and potent HDAC inhibitors. uobaghdad.edu.iq
The 1,3,4-thiadiazole framework has been incorporated into molecules designed to inhibit a wide range of enzymes, highlighting its versatility. researchgate.net
Aminopeptidase N (APN) Inhibition: APN (also known as CD13) is an enzyme that is overexpressed in tumor cells and plays a critical role in tumor invasion and angiogenesis. nih.govnih.gov Several studies have reported the synthesis of 1,3,4-thiadiazole derivatives as potent APN inhibitors, with IC₅₀ values in the micromolar range. nih.govnih.gov
c-Src/Abl Tyrosine Kinase Inhibition: The Bcr-Abl tyrosine kinase is a key driver in chronic myelogenous leukemia (CML). mdpi.comd-nb.info Derivatives of 1,3,4-thiadiazole have been developed as inhibitors of this kinase. mdpi.comd-nb.info One such derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, inhibited the Abl protein kinase with an IC₅₀ of 7.4 µM and showed selective activity against Bcr-Abl positive cells. mdpi.com
Shikimate Kinase (MtSK) Inhibition: The shikimate pathway is essential in microorganisms like Mycobacterium tuberculosis but absent in humans, making its enzymes attractive targets for new anti-tubercular drugs. thieme-connect.comgrafiati.com Molecular docking studies have been performed on thiadiazolyl-azetidinone derivatives against Mycobacterium tuberculosis Shikimate Kinase (MtSK). thieme-connect.comgrafiati.com These studies showed that compounds like 3-chloro-4-(4-nitrophenyl)-1-(5-sulfanyl-1,3,4-thiadiazol-2-yl)azetidin-2-one bind effectively in the active site of MtSK, suggesting they could be lead compounds for developing novel MtSK inhibitors. thieme-connect.comgrafiati.comresearchgate.net
Other Enzyme Targets: The 1,3,4-thiadiazole scaffold has also been identified as a promising starting point for inhibitors of other enzymes, including Matrix Metalloproteinases (MMPs), Neutral Endopeptidase (NEP), and Phosphodiesterases (PDEs). researchgate.nethilarispublisher.com
Inhibition of Various Enzyme Targets by Thiadiazole Derivatives
| Enzyme Target | Compound Type | Key Finding/Activity | Reference |
|---|---|---|---|
| Aminopeptidase N (APN/CD13) | 1,3,4-Thiadiazole scaffold compounds | Potent inhibitors with IC₅₀ values in the micromolar range. | nih.govnih.gov |
| c-Src/Abl Tyrosine Kinase | N-Nitrothiazolyl-1,3,4-thiadiazole derivative | IC₅₀ of 7.4 µM against Abl kinase. | mdpi.com |
| Shikimate Kinase (MtSK) | Thiadiazolyl-azetidinone derivatives | Showed significant binding in the active site in docking studies. | thieme-connect.comgrafiati.com |
| Matrix Metalloproteinases (MMPs) | 5-Mercapto-1,3,4-thiadiazole derivatives | Demonstrated inhibitory activity. | hilarispublisher.com |
Receptor Binding and Signaling Pathway Modulation (e.g., Caspase 8 Activity)
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating signaling pathways and binding to specific receptors.
In the context of cancer, the modulation of apoptotic pathways is a significant mechanism. As mentioned previously, in silico studies on certain 1,3,4-thiadiazole derivatives suggest that a likely mechanism of their cytotoxic action involves the activation of Caspase 3 and Caspase 8, as well as the activation of pro-apoptotic BAX proteins. nih.gov The activation of caspase-8, an initiator caspase, is a critical step in the extrinsic apoptosis pathway, indicating that these compounds may trigger cell death by interacting with components of this pathway. researchgate.netnih.gov
Furthermore, the hybridization of the 1,3,4-thiadiazole scaffold with other pharmacophores can lead to compounds that inhibit key signaling molecules like the focal adhesion kinase (FAK), which is involved in cell adhesion and survival. mdpi.comnih.gov The ability of these derivatives to modulate such fundamental signaling cascades underscores their potential as targeted therapeutic agents.
Investigation of Multitarget Pharmacological Profiles through In Silico and In Vitro Approaches
The exploration of multitarget pharmacological profiles of azetidin-2-one (B1220530) substituted 1,3,4-thiadiazole derivatives has leveraged a synergistic combination of computational (in silico) and laboratory-based (in vitro) methodologies. This dual approach allows for the rational design of novel compounds and the empirical validation of their biological activities, providing a deeper understanding of their structure-activity relationships (SAR).
In Silico Approaches:
Computational studies, primarily molecular docking, have been instrumental in predicting the binding affinities and interaction modes of these derivatives with various biological targets. These studies help in identifying potential molecular targets and elucidating the structural features crucial for biological activity. For instance, in silico screenings have been employed to evaluate the potential of 1,3,4-thiadiazole derivatives as inhibitors of enzymes and receptors implicated in various diseases. nih.gov
In Vitro Investigations:
The predictions from in silico models are subsequently tested through a battery of in vitro assays. These assays provide empirical data on the biological effects of the synthesized compounds. Common in vitro studies for this class of compounds include assessments of their anticancer, antimicrobial, and antioxidant potentials. nih.gov
Anticancer Activity:
Several studies have synthesized and evaluated novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives for their anticancer properties. nih.gov The in vitro cytotoxicity of these compounds is often tested against various human cancer cell lines.
One study reported the evaluation of newly synthesized conjugates against MCF-7 (human breast adenocarcinoma) cell lines. The results indicated that certain derivatives exhibited significant anticancer potential. nih.gov
Antimicrobial Activity:
The 1,3,4-thiadiazole nucleus is a common scaffold in various antimicrobial agents. researchgate.netnih.gov The incorporation of an azetidin-2-one ring has been explored to enhance or modulate this activity. In vitro antimicrobial screenings are typically performed using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
For example, various 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole derivatives were used to synthesize 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones, which were subsequently evaluated for their antimicrobial activity. researchgate.net Another study focused on the synthesis and antimicrobial evaluation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, highlighting the importance of this scaffold in developing new antimicrobial agents. nih.gov
Antioxidant Potential:
The antioxidant properties of azetidin-2-one substituted 1,3,4-thiadiazoles have also been investigated. These studies typically involve in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to assess the compounds' ability to neutralize free radicals. Certain synthesized derivatives have demonstrated notable antioxidant activity. nih.gov
The integration of in silico and in vitro data provides a comprehensive pharmacological profile of these compounds, guiding further optimization for enhanced potency and selectivity.
Research Findings
The following tables summarize the representative findings from in vitro studies on azetidin-2-one substituted 1,3,4-thiadiazole derivatives and related structures.
Table 1: In Vitro Anticancer Activity of Azetidin-2-one Substituted 1,3,4-Thiadiazole Derivatives
| Compound Derivative | Cancer Cell Line | Observed Activity | Reference |
| 4-(Substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one | MCF-7 (Breast) | Significant anticancer potential | nih.gov |
Table 2: In Vitro Antimicrobial Activity of Azetidin-2-one and 2-Amino Substituted 1,3,4-Thiadiazole Derivatives
| Compound Class/Derivative | Microbial Strain(s) | Activity Highlights | Reference |
| 1-(7-Chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones | Various bacteria | Antimicrobial activity determined | researchgate.net |
| Hydroxyl derivatives of 2-amino-1,3,4-thiadiazole | P. aeruginosa, S. aureus, E. coli | Moderate to good inhibitory activity | nih.gov |
| p-Chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | Marginally active (MIC: 62.5 µg/mL) | nih.gov |
Medicinal Chemistry and Rational Drug Design Based on 2 Azetidin 1 Yl 1,3,4 Thiadiazole
Role as a Privileged Scaffold for the Development of Novel Therapeutic Agents
The 1,3,4-thiadiazole (B1197879) ring is recognized as a "privileged scaffold" in drug design, attributed to its distinct chemical properties and biological characteristics. nih.govresearchgate.netresearcher.life This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a versatile building block for medicinal chemists. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-tuberculosis, and anti-inflammatory properties. nih.govresearchgate.net The 1,3,4-thiadiazole nucleus is a key component in several commercially available drugs, such as the antibiotics Cefazolin and Cefazedone, and the diuretic Acetazolamide (B1664987). researchgate.net
The incorporation of an azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, further enhances the drug-like properties of the scaffold. sphinxsai.comresearchgate.net Azetidinone (β-lactam) derivatives are renowned for their antibiotic activities. sphinxsai.com The combination of the 1,3,4-thiadiazole and azetidine moieties into a single molecular framework is a strategic approach to design new drug candidates with potentially synergistic or enhanced pharmacological effects. researchgate.netnih.gov This hybrid scaffold has been explored for various therapeutic applications, with research highlighting its potential in developing antimicrobial and anticancer agents. nih.govnih.gov
Derivatives of the 2-(azetidin-1-yl)-1,3,4-thiadiazole scaffold have shown promise as antimicrobial agents. For instance, a series of 3-chloro-4-(substituted)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-ones demonstrated moderate to good antimicrobial activity. sphinxsai.com Similarly, other synthesized derivatives have been effective against various bacterial strains. derpharmachemica.com The 2-amino-1,3,4-thiadiazole (B1665364) moiety, a precursor to this scaffold, is considered an excellent base for developing new pharmacologically active compounds due to the reactivity of its amine group, which allows for further derivatization. nih.gov
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering new lead compounds by modifying the core structure of a known active molecule while retaining its biological activity. researchgate.netrsc.org This approach is employed to overcome issues such as toxicity, poor metabolic stability, or to explore new intellectual property space. researchgate.net In the context of this compound, scaffold hopping can involve replacing either the azetidine or the thiadiazole ring with other heterocyclic systems to optimize the pharmacological profile.
Lead optimization is a subsequent step that involves fine-tuning the structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. tmu.edu.tw For derivatives of the this compound scaffold, lead optimization often focuses on the substitution patterns on both the azetidine and thiadiazole rings.
For example, in the development of antitubercular agents, a series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized. ijpsr.com This represents a scaffold hop from an azetidine to a thiazolidinone ring. The optimization of this series led to the discovery of a compound with significant activity against Mycobacterium tuberculosis. ijpsr.com
Design Principles for Enhanced Target Specificity and Potency
The rational design of potent and specific inhibitors based on the this compound scaffold relies on a deep understanding of the target's structure and the structure-activity relationships (SAR) of the compounds. Key design principles include:
Introduction of Specific Substituents: The nature and position of substituents on the scaffold play a critical role in determining biological activity. For instance, in a series of anticancer agents, the introduction of para-substituted halogen and nitro groups on the phenyl ring attached to the azetidinone moiety of a 1,3,4-thiadiazole derivative resulted in remarkable potential against MCF-7 cancer cell lines. nih.govmdpi.com
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict the binding mode of the designed compounds and guide the synthesis of more potent inhibitors. nih.gov This approach helps in designing molecules that can form specific interactions with key residues in the active site of the target protein.
For example, in the design of ABHD6 inhibitors, a class of enzymes implicated in various diseases, the focus was on creating carbamate (B1207046) and triazole-urea derivatives. nih.gov The potency and selectivity of these inhibitors were found to be highly dependent on the nature of the heterocyclic core and the substituents attached to it. nih.gov
Development of Hybrid Molecules Incorporating the 1,3,4-Thiadiazole-Azetidine Nucleus
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, and a better safety profile. nih.govresearchgate.net The 1,3,4-thiadiazole-azetidine nucleus serves as an excellent platform for developing such hybrid molecules. nih.gov
This strategy has been successfully applied in the development of various therapeutic agents. For example, hybrid molecules incorporating the 1,3,4-thiadiazole scaffold have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecule may act on multiple biological targets or may exhibit a synergistic effect due to the combined action of its constituent pharmacophores.
A study on the synthesis of 1,3,4-thiadiazole substituted azetidinone and thiazolidinone derivatives revealed that these hybrid compounds possess significant antimicrobial activity. researchgate.net Another example is the development of imidazo[2,1-b] sphinxsai.comderpharmachemica.comresearchgate.netthiadiazole derivatives, which are fused heterocyclic systems, showing a wide range of pharmacological activities. eurjchem.commdpi.com
The following table provides examples of synthesized compounds based on the 1,3,4-thiadiazole-azetidine scaffold and their reported biological activities.
| Compound Class | Substituents | Biological Activity | Reference |
| 3-chloro-4-(substituted)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-ones | Various substituted phenyl groups | Antimicrobial | sphinxsai.com |
| 3-chloro-4-(phenyl substituted)-1-[5-(pyridine-4yl)-1,3,4-thiadiazol-2yl] azetidin 2-one | Various phenyl substituents | Antibacterial | derpharmachemica.com |
| 4-(Substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) | Para-substituted halogen and nitro groups | Anticancer (MCF-7), Antimicrobial | nih.govmdpi.com |
| 2-({[5-(3-chloro-2-oxo-4-substituted-phenylazetidin-1-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid | Various substituted phenyl groups | Antimicrobial | researchgate.net |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods for producing these compounds. This includes the exploration of continuous flow synthesis, which can offer advantages in terms of scalability, safety, and control over reaction conditions. worktribe.com
Advanced Computational Approaches for Predictive Modeling and Drug Design
The use of advanced computational tools will be crucial for accelerating the drug discovery process. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help in predicting the biological activity of new derivatives and in designing molecules with improved potency and selectivity.
Discovery of New Biological Targets and Elucidation of their Mechanisms
Identifying new biological targets for 2-(azetidin-1-yl)-1,3,4-thiadiazole derivatives is a key area for future research. researchgate.net Elucidating the precise mechanisms of action by which these compounds exert their biological effects will provide a deeper understanding of their therapeutic potential.
Rational Design of Highly Selective and Potent Analogs for Specific Therapeutic Areas
Building on the existing SAR data, future efforts will be directed towards the rational design of analogs with high potency and selectivity for specific diseases, such as drug-resistant bacterial infections or particular types of cancer.
Integration with Chemoinformatics and Artificial Intelligence in Accelerating Drug Discovery
The integration of chemoinformatics and artificial intelligence (AI) holds immense promise for expediting the discovery and development of new drugs based on the this compound scaffold. AI algorithms can be used to analyze large datasets of chemical structures and biological activities to identify novel drug candidates with desired properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(Azetidin-1-yl)-1,3,4-thiadiazole and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under acidic conditions to form the thiadiazole core. Subsequent substitution at position 2 with azetidine can be achieved via nucleophilic displacement using azetidine precursors (e.g., azetidine hydrochloride) in polar aprotic solvents like DMF. Characterization via ¹H/¹³C NMR, IR, and elemental analysis is critical to confirm regioselectivity and purity .
Q. How can researchers validate the antimicrobial potential of this compound derivatives?
- Methodological Answer : Conduct in vitro assays against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., Candida albicans), using broth microdilution to determine minimum inhibitory concentrations (MICs). Compare results with standard drugs like ampicillin or fluconazole. Structural analogs with naphthalene substitutions have shown enhanced lipophilicity and activity, suggesting similar optimization strategies .
Q. What spectroscopic techniques are essential for characterizing thiadiazole-azetidine hybrids?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm) and carbon signals for the thiadiazole core (C2 at ~165 ppm).
- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=S/C–N vibrations (600–700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 5 to enhance antimicrobial activity, as seen in 5-nitroaryl analogs .
- Azetidine Modifications : Replace azetidine with larger N-heterocycles (e.g., piperidine) to study steric effects on enzyme binding.
- Data Analysis : Use regression models to correlate logP values with bioactivity, noting that naphthalene substitutions improve lipophilicity and membrane penetration .
Q. What computational approaches resolve contradictions in reported enzyme inhibition mechanisms?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with targets like carbonic anhydrase IX (PDB ID: 3FDZ) using AutoDock Vina. Compare azetidine-thiadiazole hybrids with known inhibitors (e.g., acetazolamide) to identify key hydrogen bonds and hydrophobic contacts .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations to validate docking results .
Q. How do researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay) for cross-study comparisons.
- Metabolic Profiling : Perform LC-MS metabolomics to identify off-target effects or metabolite interference. For example, thiadiazole derivatives may disrupt folate metabolism in cancer cells, explaining variability in IC₅₀ values .
Q. What strategies improve the selectivity of thiadiazole-azetidine compounds for parasitic vs. human targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
